molecular formula C5H4F2IN3O2 B10904677 1-(2,2-Difluoroethyl)-5-iodo-3-nitro-1H-pyrazole

1-(2,2-Difluoroethyl)-5-iodo-3-nitro-1H-pyrazole

Cat. No.: B10904677
M. Wt: 303.01 g/mol
InChI Key: NCSLKTPGCAJPNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,2-Difluoroethyl)-5-iodo-3-nitro-1H-pyrazole is a chemical compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound contains a pyrazole ring substituted with difluoroethyl, iodine, and nitro groups, making it a versatile molecule for synthetic and research purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2-difluoroethyl)-5-iodo-3-nitro-1H-pyrazole typically involves multiple steps. One common method starts with the preparation of 1,1-difluoro-2-iodoethane, which is then reacted with a pyrazole derivative under specific conditions to introduce the difluoroethyl group. The nitro group is usually introduced through nitration reactions using nitric acid or other nitrating agents .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions: 1-(2,2-Difluoroethyl)-5-iodo-3-nitro-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(2,2-Difluoroethyl)-5-iodo-3-nitro-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique substituents make it a valuable intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its structural features that may interact with biological targets.

    Industry: Utilized in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2,2-difluoroethyl)-5-iodo-3-nitro-1H-pyrazole involves its interaction with specific molecular targets. The difluoroethyl group can enhance lipophilicity, allowing the compound to penetrate cell membranes more effectively. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The iodine atom can also participate in halogen bonding, influencing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Uniqueness: 1-(2,2-Difluoroethyl)-5-iodo-3-nitro-1H-pyrazole is unique due to the combination of difluoroethyl, iodine, and nitro groups on the pyrazole ring. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications .

Properties

Molecular Formula

C5H4F2IN3O2

Molecular Weight

303.01 g/mol

IUPAC Name

1-(2,2-difluoroethyl)-5-iodo-3-nitropyrazole

InChI

InChI=1S/C5H4F2IN3O2/c6-3(7)2-10-4(8)1-5(9-10)11(12)13/h1,3H,2H2

InChI Key

NCSLKTPGCAJPNN-UHFFFAOYSA-N

Canonical SMILES

C1=C(N(N=C1[N+](=O)[O-])CC(F)F)I

Origin of Product

United States

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